molecular formula C8H3BrClF3N2 B13904211 4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole

4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole

Cat. No.: B13904211
M. Wt: 299.47 g/mol
InChI Key: ANYYWPPTFPTVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and trifluoromethyl groups in this compound makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole typically involves multi-step reactions starting from commercially available precursors. One common method includes the cyclization of appropriate substituted hydrazines with ortho-substituted benzoic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of solvents like ethanol or dimethylformamide and catalysts such as palladium or copper salts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents such as dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, chlorine, and trifluoromethyl groups can enhance its binding affinity and selectivity towards specific targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-chloro-6-fluoro-1H-indazole
  • 4-Bromo-5-chloro-6-methyl-1H-indazole
  • 4-Bromo-5-chloro-6-ethyl-1H-indazole

Uniqueness

The unique combination of bromine, chlorine, and trifluoromethyl groups in 4-Bromo-5-chloro-6-(trifluoromethyl)-1H-indazole distinguishes it from other similar compounds. These substituents can significantly influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H3BrClF3N2

Molecular Weight

299.47 g/mol

IUPAC Name

4-bromo-5-chloro-6-(trifluoromethyl)-1H-indazole

InChI

InChI=1S/C8H3BrClF3N2/c9-6-3-2-14-15-5(3)1-4(7(6)10)8(11,12)13/h1-2H,(H,14,15)

InChI Key

ANYYWPPTFPTVRQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C2=C1NN=C2)Br)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.